N'-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide
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Overview
Description
N’-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide is a Schiff base compound known for its significant applications in various fields, including chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a diethylamino group, a hydroxybenzylidene moiety, and an isonicotinohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide typically involves the condensation reaction between 4-(diethylamino)-2-hydroxybenzaldehyde and isonicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can regenerate the starting materials.
Scientific Research Applications
N’-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound’s optical properties make it suitable for use in nonlinear optical materials and photonics.
Mechanism of Action
The mechanism of action of N’-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
N’-(4-(dimethylamino)benzylidene)isonicotinohydrazide: Similar in structure but with a dimethylamino group instead of a diethylamino group.
N’-(4-hydroxybenzylidene)isonicotinohydrazide: Lacks the diethylamino group, resulting in different chemical properties.
Uniqueness
N’-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide is unique due to the presence of the diethylamino group, which enhances its solubility and reactivity compared to similar compounds. This structural feature contributes to its diverse applications and makes it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-3-21(4-2)15-6-5-14(16(22)11-15)12-19-20-17(23)13-7-9-18-10-8-13/h5-12,22H,3-4H2,1-2H3,(H,20,23)/b19-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQPCBPAOAFXSJ-XDHOZWIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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